3-Bromo-4-(prop-2-en-1-yloxy)pyridine
Description
3-Bromo-4-(prop-2-en-1-yloxy)pyridine is a brominated pyridine derivative featuring an alkenyl ether substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring.
Properties
IUPAC Name |
3-bromo-4-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-5-11-8-3-4-10-6-7(8)9/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVGSWATRXETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(prop-2-en-1-yloxy)pyridine typically involves the bromination of 4-(prop-2-en-1-yloxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-(prop-2-en-1-yloxy)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(prop-2-en-1-yloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 6-Bromo-2-chloro-4-iodopyridin-3-amine
- Structure : Bromine (3-position), chlorine (2-position), iodine (4-position), and amine (3-position).
- Key Differences : The presence of multiple halogens (Cl, I) and an amine group distinguishes this compound. Such polyhalogenated pyridines are valuable intermediates in Suzuki-Miyaura couplings. Pricing data indicate commercial availability (1 g: $400; 25 g: $4,800) .
(b) 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Bromine (5-position), trimethylsilyl (TMS)-protected alkyne (3-position), and amine (2-position).
- Key Differences : The TMS-ethynyl group enhances stability for click chemistry applications, contrasting with the alkenyloxy group in the target compound .
(c) 3-Bromo-4-(4-chlorophenyl)pyridine
- Structure : Bromine (3-position) and 4-chlorophenyl (4-position).
- Key Differences : The aryl substituent (vs. alkenyloxy) increases steric bulk and alters electronic properties, as shown in NMR data (δ 8.74 ppm for H-2; δ 154.6 ppm for C-2) .
(d) 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
Structural Data Table
Biological Activity
3-Bromo-4-(prop-2-en-1-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a bromine atom and an allyloxy group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The synthesis typically involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to diverse derivatives that may exhibit enhanced biological properties.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. For instance, a study reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
This indicates that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated significant cytotoxic effects with IC50 values as low as 10 µM in MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:
- Receptor Interaction : The bromine atom and the pyridine ring may facilitate binding to specific biological receptors or enzymes.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer activity.
- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells, thus preventing proliferation.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing this compound showed a reduction in bacterial load and improved healing rates compared to control treatments.
- Cancer Treatment : In animal models, administration of the compound led to a significant reduction in tumor size for xenografts derived from MCF-7 cells, suggesting potential for therapeutic use in breast cancer.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-4-(prop-2-en-1-yloxy)pyridine, and how can reaction parameters be adjusted to maximize yield?
- Methodological Answer : A two-step approach is commonly employed:
Bromination : Introduce bromine at the 3-position of 4-hydroxypyridine using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C, achieving >85% yield under inert conditions .
Allylation : React the brominated intermediate with propargyl bromide in the presence of K₂CO₃ in acetone under reflux (60°C, 12 h). Purification via column chromatography (silica gel, hexane:EtOAc 4:1) yields the final product.
- Optimization Tips :
- Use catalytic KI to enhance bromination efficiency.
- Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc) to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 8.2–8.5 ppm) and allyloxy group (δ 4.8–5.2 ppm for CH₂ and 5.8–6.2 ppm for CH=CH₂). Confirm absence of residual solvents (e.g., DMF at δ 2.7–3.0 ppm) .
- HRMS : Expect [M+H]⁺ at m/z 229.9845 (C₈H₇BrNO⁺). Deviations >3 ppm indicate impurities.
- IR : Allyl ether C-O stretch at 1220–1250 cm⁻¹ and pyridine ring vibrations at 1580–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies in this compound derivatives, particularly twinning or disorder?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Structure Solution : Employ SHELXT for initial phasing, followed by SHELXL for refinement. For twinned crystals, apply TWINLAWS to identify twin axes (e.g., 180° rotation about [100]) .
- Disorder Handling : Split occupancy refinement for overlapping atoms (e.g., allyloxy groups) using PART instructions in SHELXL. Restrain bond distances (DFIX) to stabilize refinement .
- Validation : Check R1 (<5%) and wR2 (<12%) residuals. Use PLATON to validate geometry and ADDSYM for missed symmetry .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can transient intermediates be characterized?
- Methodological Answer :
- Kinetic Studies : Use in situ NMR (e.g., ¹⁹F or ¹H) to monitor Suzuki-Miyaura coupling with Pd(PPh₃)₄. Identify intermediates like oxidative addition complexes (Pd-Br) via ³¹P NMR shifts (δ 20–25 ppm) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for transmetalation steps. Compare with experimental yields to validate pathways .
- Isotopic Labeling : Introduce ¹³C at the allyloxy group to track regioselectivity in Heck reactions via 2D NMR (HSQC).
Q. How should dynamic NMR effects (e.g., rotational barriers in allyloxy groups) be quantified and addressed in structural assignments?
- Methodological Answer :
- Variable-Temperature NMR : Acquire spectra from 25°C to −60°C in CD₂Cl₂. Coalescence temperatures (Tc) for allyloxy rotation typically occur near −40°C. Calculate activation energy (ΔG‡) using Eyring equation .
- NOESY : Detect through-space correlations between pyridine H-5 and allyl CH₂ protons to confirm restricted rotation.
- DFT Simulations : Optimize ground-state and transition-state geometries (MP2/cc-pVTZ) to predict rotational barriers .
Data Contradiction Analysis
Q. What strategies mitigate conflicting HPLC purity results vs. NMR integration for this compound?
- Methodological Answer :
- Hypothesis Testing :
- Orthogonal Validation : Combine MALDI-TOF (for low MW impurities) and elemental analysis (C: 41.6%, H: 3.0%, N: 6.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
